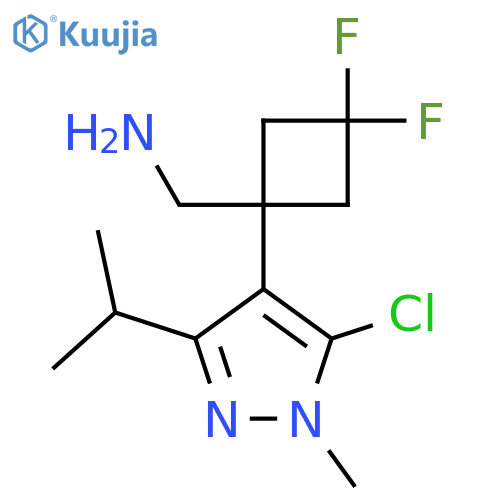

Cas no 2228386-64-7 ({1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine)

{1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine 化学的及び物理的性質

名前と識別子

-

- {1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine

- 2228386-64-7

- {1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine

- EN300-1963293

-

- インチ: 1S/C12H18ClF2N3/c1-7(2)9-8(10(13)18(3)17-9)11(6-16)4-12(14,15)5-11/h7H,4-6,16H2,1-3H3

- InChIKey: DPTFNFCABGLHPW-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C(C)C)=NN1C)C1(CN)CC(C1)(F)F

計算された属性

- せいみつぶんしりょう: 277.1157316g/mol

- どういたいしつりょう: 277.1157316g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 43.8Ų

{1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963293-0.5g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 0.5g |

$1632.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-2.5g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 2.5g |

$3332.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-0.05g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 0.05g |

$1428.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-0.25g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 0.25g |

$1564.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-0.1g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 0.1g |

$1496.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-1.0g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 1g |

$1701.0 | 2023-06-03 | ||

| Enamine | EN300-1963293-1g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 1g |

$1701.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-10g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 10g |

$7312.0 | 2023-09-17 | ||

| Enamine | EN300-1963293-10.0g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 10g |

$7312.0 | 2023-06-03 | ||

| Enamine | EN300-1963293-5.0g |

{1-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-3,3-difluorocyclobutyl}methanamine |

2228386-64-7 | 5g |

$4930.0 | 2023-06-03 |

{1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine 関連文献

-

Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566

-

2. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

{1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamineに関する追加情報

Introduction to {1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine (CAS No. 2228386-64-7)

{1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine (CAS No. 2228386-64-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including a chloro substituent, a methyl group, an isopropyl group, and a pyrazole ring, contributes to its complex chemical profile and potential biological activity.

The molecular structure of this compound is characterized by a cyclobutyl ring that is doubly fluorinated at the 3-position, which introduces significant electronic and steric effects. These modifications can influence the compound's solubility, reactivity, and interactions with biological targets. The pyrazole moiety, located at the 4-position of the cyclobutyl ring, is known for its versatility in medicinal chemistry due to its ability to form hydrogen bonds and participate in various coordination interactions. This structural motif is widely recognized for its role in enhancing binding affinity and selectivity in drug molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of {1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine with greater accuracy. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, preliminary computational studies indicate that it could interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings align with the growing interest in developing small-molecule inhibitors that target multiple disease pathways simultaneously.

The synthesis of {1-chloro-, 5-chloro-, 1-methyl-, 3-(propan-, 2-y)-substituted pyrazol derivatives} has been a focus of numerous research groups due to their potential therapeutic applications. The introduction of fluorine atoms into the cyclobutyl ring not only enhances the compound's metabolic stability but also modulates its electronic properties. This dual functionality makes it an attractive scaffold for designing novel pharmacophores. Additionally, the presence of an amine group at the terminal position provides a site for further derivatization, allowing chemists to fine-tune the compound's properties for specific biological targets.

In vitro studies have begun to explore the pharmacological profile of {1H-pyrazol derivatives}, including those with halogenated cyclobutyl moieties. Initial experiments suggest that these compounds may exhibit moderate activity against certain cancer cell lines, possibly through mechanisms involving inhibition of key signaling pathways. Furthermore, the structural similarity between this compound and known bioactive molecules has prompted researchers to investigate its potential as a lead compound for drug development. The combination of computational screening and experimental validation is crucial in determining its therapeutic relevance.

The impact of fluorine substitution on the biological activity of heterocyclic compounds has been extensively studied over the past few decades. Fluorinated pyrazoles have shown enhanced binding affinity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms can increase the electrophilicity of certain reactive sites within the molecule, thereby enhancing its interaction with biological targets. This feature is particularly valuable in designing drugs that require precise spatial orientation and electrostatic interactions with their receptors.

The synthetic strategies employed in the preparation of {1H-pyrazol derivatives} have evolved significantly over time. Modern synthetic methodologies often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in catalytic techniques have made it possible to introduce fluorine atoms into complex molecular frameworks more efficiently than ever before. These improvements have not only reduced production costs but also expanded the scope of possible structural modifications.

As research continues to uncover new therapeutic targets and mechanisms, compounds like {1H-pyrazol derivatives} are expected to play an increasingly important role in drug discovery efforts. The unique structural features of these molecules provide a rich foundation for designing drugs with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists, biochemists, and computational scientists are essential for translating these findings into tangible therapeutic benefits for patients worldwide.

The future prospects for {1H-pyrazol derivatives} are promising, with ongoing studies aimed at elucidating their mechanism of action and optimizing their pharmacological properties. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers hope to identify new applications for these compounds across various therapeutic areas. The integration of experimental data with computational predictions will continue to drive innovation in this field.

2228386-64-7 ({1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine) 関連製品

- 21517-30-6(6-hydrazino1,2,4triazolo3,4-aphthalazine)

- 24027-03-0(2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride)

- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)

- 2167976-29-4(9,9-dimethyl-5-oxa-12-azadispiro3.1.5^{6}.3^{4}tetradecane)

- 2418650-67-4(5-(Azidomethyl)-3-formyl-2-methylphenyl sulfurofluoridate)

- 2137980-15-3(4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide)

- 1560442-86-5(1-Ethynyl-2,5-dimethylcyclohexan-1-ol)

- 2680712-24-5(2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

- 2034348-73-5(1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine)

- 478256-93-8(4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide)